N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216765-92-2
VCID: VC7222711
InChI: InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)11-12-23(18(24)13-7-9-14(20)10-8-13)19-21-17-15(27-19)5-4-6-16(17)28(3,25)26;/h4-10H,11-12H2,1-3H3;1H
SMILES: CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=C(C=C3)F.Cl
Molecular Formula: C19H21ClFN3O3S2
Molecular Weight: 457.96

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1216765-92-2

Cat. No.: VC7222711

Molecular Formula: C19H21ClFN3O3S2

Molecular Weight: 457.96

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride - 1216765-92-2

Specification

CAS No. 1216765-92-2
Molecular Formula C19H21ClFN3O3S2
Molecular Weight 457.96
IUPAC Name N-[2-(dimethylamino)ethyl]-4-fluoro-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)11-12-23(18(24)13-7-9-14(20)10-8-13)19-21-17-15(27-19)5-4-6-16(17)28(3,25)26;/h4-10H,11-12H2,1-3H3;1H
Standard InChI Key WTJWAGJQJHTPTH-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=C(C=C3)F.Cl

Introduction

Chemical Identity and Structural Features

N-(2-(Dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride (CAS: 1216994-88-5) is a benzamide derivative with a molecular formula of C19H21ClFN3O3S2\text{C}_{19}\text{H}_{21}\text{ClFN}_{3}\text{O}_{3}\text{S}_{2} and a molecular weight of 458.0 g/mol . Its structure integrates multiple pharmacophores:

  • A benzo[d]thiazol-2-yl core substituted with a methylsulfonyl group at position 4.

  • A 4-fluorobenzamide moiety linked to the thiazole nitrogen.

  • A dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility .

The compound’s IUPAC name reflects its intricate substitution pattern, emphasizing the spatial arrangement of functional groups critical for target binding.

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol, as inferred from analogous benzothiazole derivatives :

Step 1: Formation of 4-(methylsulfonyl)benzo[d]thiazol-2-amine

  • Reacting 4-methylsulfonyl-2-aminobenzenethiol with cyanogen bromide under acidic conditions yields the thiazole ring .

Step 2: N-Alkylation with Dimethylaminoethyl Chloride

  • The thiazole amine undergoes alkylation using 2-chloro-N,N-dimethylethanamine in the presence of a base (e.g., potassium carbonate) to introduce the dimethylaminoethyl side chain .

Step 3: Amide Coupling with 4-Fluorobenzoyl Chloride

  • The secondary amine is acylated with 4-fluorobenzoyl chloride in dichloromethane, catalyzed by triethylamine .

Step 4: Hydrochloride Salt Formation

  • Treatment with hydrochloric acid in ethanol precipitates the final hydrochloride salt .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the thiazole ring may reduce reaction yields, necessitating excess reagents or prolonged reaction times .

  • Purification: Column chromatography with gradients of ethyl acetate and hexane is typically required to isolate the pure compound .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight458.0 g/mol
SolubilitySoluble in DMSO, methanol; insoluble in water
LogP (Predicted)2.8 ± 0.3 (moderate lipophilicity)
StabilityStable at room temperature; hygroscopic

The methylsulfonyl group enhances metabolic stability by resisting oxidative degradation, while the fluorine atom improves membrane permeability through hydrophobic interactions . The hydrochloride salt form increases aqueous solubility, favoring bioavailability in physiological environments .

Comparative Analysis with Related Compounds

CompoundKey DifferencesBioactivity
4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamidePyridylthiazole vs. benzo[d]thiazoleLower metabolic stability
N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-...-acetamide Thioether linkage vs. sulfonyl groupReduced kinase inhibition potency

The hydrochloride salt in the target compound confers superior solubility compared to non-ionic analogs . The methylsulfonyl group may enhance target residence time relative to methoxy or thioether substituents .

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